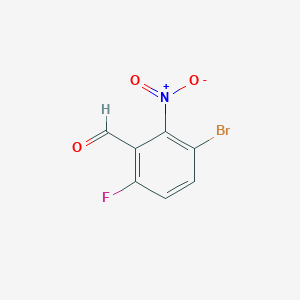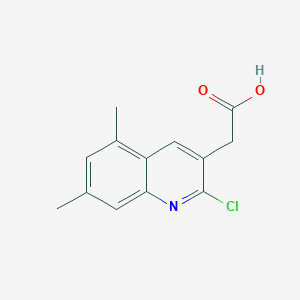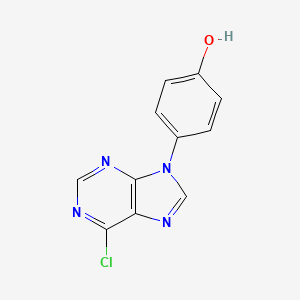
4-(6-Chloro-9h-purin-9-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(6-Chloro-9H-purin-9-yl)phénol est un composé chimique de formule moléculaire C11H7ClN4O. Il se caractérise par la présence d'un groupe phénol lié à un cycle purine qui est substitué par un atome de chlore.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(6-Chloro-9H-purin-9-yl)phénol implique généralement la réaction de la 6-chloropurine avec le phénol dans des conditions spécifiques. Une méthode courante implique l'utilisation d'une base telle que l'hydroxyde de sodium pour faciliter la réaction de substitution nucléophile. La réaction est généralement effectuée dans un solvant organique comme le diméthylsulfoxyde (DMSO) à des températures élevées pour assurer une conversion complète .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 4-(6-Chloro-9H-purin-9-yl)phénol ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(6-Chloro-9H-purin-9-yl)phénol peut subir différents types de réactions chimiques, notamment:
Oxydation: Le groupe phénol peut être oxydé pour former des quinones.
Réduction: Le composé peut être réduit dans des conditions spécifiques pour modifier le cycle purine.
Substitution: L'atome de chlore sur le cycle purine peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction: L'hydrogène gazeux en présence d'un catalyseur au palladium est couramment utilisé.
Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation: Formation de quinones.
Réduction: Formation de dérivés de purine réduits.
Substitution: Formation de dérivés de purine substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le 4-(6-Chloro-9H-purin-9-yl)phénol a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine: Enquête sur ses propriétés thérapeutiques potentielles, notamment ses activités antivirales et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(6-Chloro-9H-purin-9-yl)phénol implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénol peut former des liaisons hydrogène avec les molécules biologiques, tandis que le cycle purine peut participer à des interactions de type empilement avec les acides nucléiques. Ces interactions peuvent moduler l'activité des enzymes et d'autres protéines, conduisant à divers effets biologiques .
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-9H-purin-9-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the purine ring can participate in stacking interactions with nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Ethyl (6-chloro-9H-purin-9-yl)acétate: Structure de purine similaire avec un groupe éthylacétate.
(4-((6-Chloro-9H-purin-9-yl)méthyl)-phényl)acide boronique: Contient un groupe acide boronique lié au cycle purine.
Unicité
Le 4-(6-Chloro-9H-purin-9-yl)phénol est unique en raison de la présence à la fois d'un groupe phénol et d'un cycle purine substitué par un chlore. Cette combinaison de groupes fonctionnels offre une réactivité chimique distincte et un potentiel d'applications diverses dans la recherche et l'industrie.
Propriétés
Numéro CAS |
21268-12-2 |
|---|---|
Formule moléculaire |
C11H7ClN4O |
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
4-(6-chloropurin-9-yl)phenol |
InChI |
InChI=1S/C11H7ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(17)4-2-7/h1-6,17H |
Clé InChI |
DRFFHRSYCFYMPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


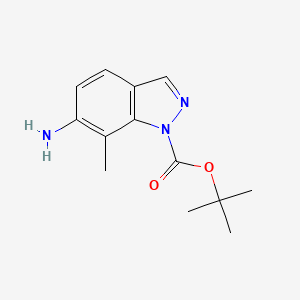

![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
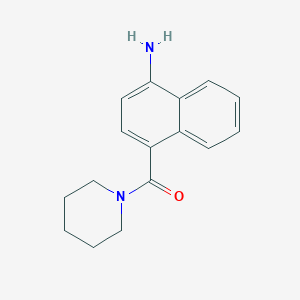
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)
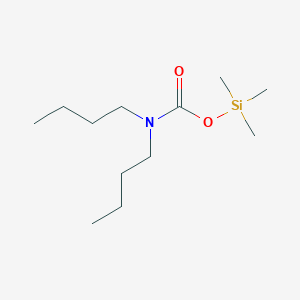

![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)

![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)
